molecular formula C11H14N2O3 B2634076 N-(3-acetamidophenyl)-2-methoxyacetamide CAS No. 724734-86-5

N-(3-acetamidophenyl)-2-methoxyacetamide

Cat. No.: B2634076
CAS No.: 724734-86-5
M. Wt: 222.244
InChI Key: ZDALGCTWWSVNDR-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-methoxyacetamide is an organic compound with a complex structure that includes an acetamide group and a methoxyacetamide group attached to a phenyl ring

Mechanism of Action

Mode of Action

The specific mode of action of N-(3-acetamidophenyl)-2-methoxyacetamide The interaction of this compound with its targets and the resulting changes are subject to further investigation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial for understanding the bioavailability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-methoxyacetamide typically involves the reaction of 3-acetamidophenol with 2-methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-acetamidophenyl)-2-methoxyacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetamidophenyl)-2-methoxybenzamide
  • N-(3-acetamidophenyl)-2-methoxybenzoic acid
  • N-(3-acetamidophenyl)-2-methoxyphenylacetamide

Uniqueness

N-(3-acetamidophenyl)-2-methoxyacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of acetamide and methoxyacetamide groups attached to a phenyl ring allows for versatile chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8(14)12-9-4-3-5-10(6-9)13-11(15)7-16-2/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDALGCTWWSVNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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